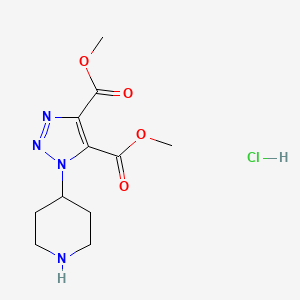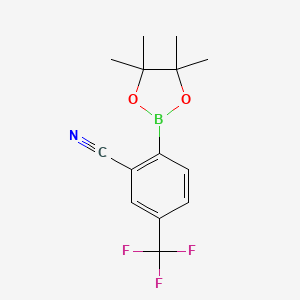
2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine” is a chemical compound . It is used in the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives, including “2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine”, have been extensively studied in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine” is C13H7ClF3NO . The InChI code is 1S/C14H6ClF6NO/c15-10-5-9 (14 (19,20)21)6-22-11 (10)12 (23)7-2-1-3-8 (4-7)13 (16,17)18/h1-6H .Chemical Reactions Analysis
The major use of TFMP derivatives, including “2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Aplicaciones Científicas De Investigación
Agrochemicals
2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in crop protection. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceuticals
The unique physicochemical properties of the fluorine atom combined with the pyridine moiety make TFMP derivatives valuable in pharmaceuticals. Currently, five pharmaceutical products containing the TFMP moiety have been approved, and several candidates are undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, TFMP derivatives have been used to create two approved products. These compounds are chosen for their biological activities, which are attributed to the fluorine atom’s characteristics .
Organic Synthesis
2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine: serves as a model substrate for regioexhaustive functionalization, which is a crucial step in organic synthesis. This process allows for the creation of complex molecules with specific structural motifs .
Chemical Research
The compound is used in chemical research to explore the effects of fluorine-containing moieties on biological activities and physical properties of compounds. This research is vital for the development of new fluorinated organic chemicals .
Material Science
Advancements in functional materials often rely on the development of new organic compounds. The incorporation of fluorine into these compounds has led to significant progress in this field .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-5-4-9(7-18-11)12(19)8-2-1-3-10(6-8)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZFAPOUXFVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192397 | |
| Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine | |
CAS RN |
1187168-00-8 | |
| Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)








![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)


